molecular formula C7H10BClFNO2 B1522404 (4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride CAS No. 1072946-45-2

(4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride

Cat. No.: B1522404
CAS No.: 1072946-45-2
M. Wt: 205.42 g/mol
InChI Key: HOFYPLPXUYJZCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride” is a chemical compound with the molecular formula C7H10BClFNO2 . It is a pale yellow powder and is the salt form of A292475 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H9BFNO2.ClH/c9-7-3-6(8(11)12)2-1-5(7)4-10;/h1-3,11-12H,4,10H2;1H . The molecular weight of this compound is 205.42 .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Structural Analysis

Amino-3-fluorophenyl boronic acid has been synthesized, showing a relatively low boronic acid pKa value when attached to acrylamide hydrogels or acetylated, making it suitable for constructing glucose sensing materials that operate at physiological pH. This property is leveraged for applications in glucose monitoring systems, demonstrating the material's potential in noninvasive diabetes management technologies (Das et al., 2003).

Carbohydrate Sensing

Ortho-Aminomethylphenylboronic acids, including derivatives of (4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride, are utilized in carbohydrate sensing. They exhibit enhanced affinity towards diols at neutral pH, making them effective in receptors for carbohydrates and other compounds containing vicinal diols. The presence of the aminomethyl group lowers the pKa of the neighboring boronic acid, facilitating diol binding at neutral pH, a crucial feature for the development of sensitive and selective glucose sensors (Sun et al., 2019).

Glucose Monitoring

Utilization of 4-amino-3-fluorophenylboronic acid in the development of photonic crystal glucose-sensing materials for noninvasive or minimally invasive monitoring of glucose in tear fluid has been demonstrated. The material's capability to sense glucose at physiologic pH values and its selectivity for glucose over other sugars highlight its potential in ocular inserts or diagnostic contact lenses for diabetes mellitus patients (Alexeev et al., 2004).

Safety and Hazards

“(4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride” is classified as harmful if swallowed and may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .

Properties

IUPAC Name

[4-(aminomethyl)-3-fluorophenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BFNO2.ClH/c9-7-3-6(8(11)12)2-1-5(7)4-10;/h1-3,11-12H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFYPLPXUYJZCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)CN)F)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674551
Record name [4-(Aminomethyl)-3-fluorophenyl]boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072946-45-2
Record name Boronic acid, B-[4-(aminomethyl)-3-fluorophenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072946-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Aminomethyl)-3-fluorophenyl]boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Aminomethyl)-3-fluorophenylboronic acid, HCl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
(4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
(4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
(4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
(4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride
Reactant of Route 6
(4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.